(5Z)-2-(2-bromophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(2-bromophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule that belongs to the class of thiazolo-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-2-(2-bromophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazole ring.
- Introduction of the bromophenyl group.
- Formation of the triazole ring.
- Benzylidene formation with the hexyloxy and methoxy substituents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “(5Z)-2-(2-bromophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(2-bromophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other thiazolo-triazole derivatives.
2-(2-bromophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: without the (5Z) configuration.
2-(2-chlorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: with a chlorine substituent instead of bromine.
Uniqueness
The uniqueness of “this compound” lies in its specific substituents and configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H24BrN3O3S |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H24BrN3O3S/c1-3-4-5-8-13-31-19-12-11-16(14-20(19)30-2)15-21-23(29)28-24(32-21)26-22(27-28)17-9-6-7-10-18(17)25/h6-7,9-12,14-15H,3-5,8,13H2,1-2H3/b21-15- |
InChI Key |
LPOJTVHXIKIUMP-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC |
Origin of Product |
United States |
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